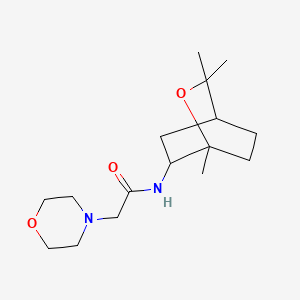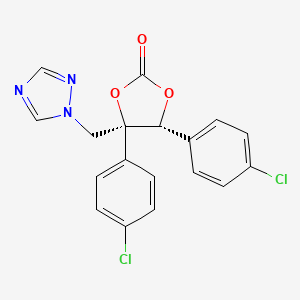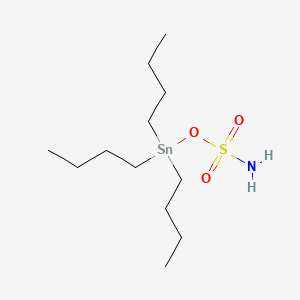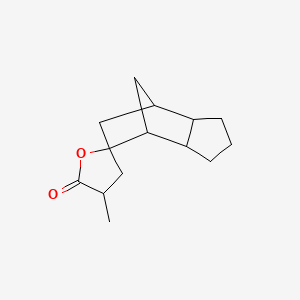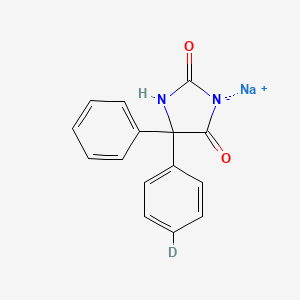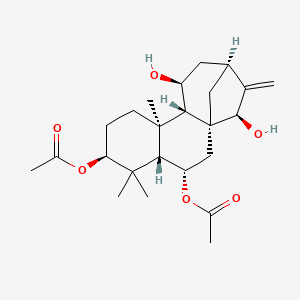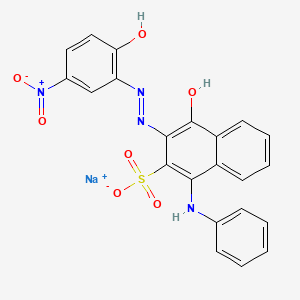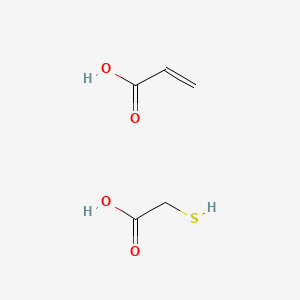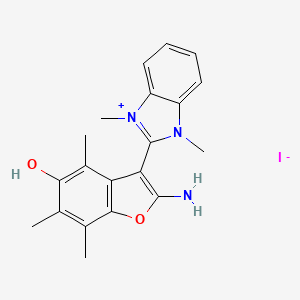
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide is a complex organic compound that belongs to the class of benzimidazolium salts. This compound is characterized by its unique structure, which includes a benzimidazolium core substituted with a benzofuran moiety. The presence of iodine as a counterion adds to its distinct chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
準備方法
The synthesis of 1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide typically involves a multi-step process:
Synthesis of the Benzofuran Moiety: The benzofuran component can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted phenols and aldehydes.
Formation of the Benzimidazole Core: The benzimidazole core is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl iodide to form the benzimidazolium salt. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
化学反応の分析
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the hydroxyl group on the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazolium core or the benzofuran moiety, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazolium nitrogen or the benzofuran ring. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used in studies involving enzyme inhibition or as a fluorescent probe.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including antimicrobial and anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide involves its interaction with specific molecular targets. The benzimidazolium core can interact with nucleic acids and proteins, potentially inhibiting their function. The benzofuran moiety may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in cells. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but lack
特性
CAS番号 |
82191-93-3 |
|---|---|
分子式 |
C20H22IN3O2 |
分子量 |
463.3 g/mol |
IUPAC名 |
2-amino-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)-4,6,7-trimethyl-1-benzofuran-5-ol;iodide |
InChI |
InChI=1S/C20H21N3O2.HI/c1-10-11(2)18-15(12(3)17(10)24)16(19(21)25-18)20-22(4)13-8-6-7-9-14(13)23(20)5;/h6-9,21,24H,1-5H3;1H |
InChIキー |
UILPTNREWYFRES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=C1O)C)C(=C(O2)N)C3=[N+](C4=CC=CC=C4N3C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



